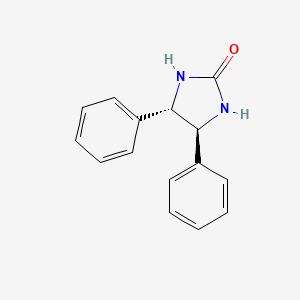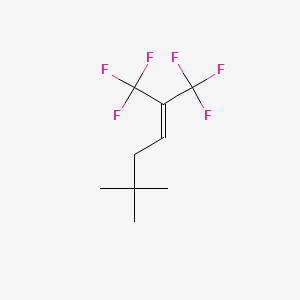
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is a 1,3-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- can be achieved through various methods. One common synthetic route involves the reaction of pinacolone with ethyl trifluoroacetate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation
Biology: The compound forms complexes with various metal ions, which can be studied for their biological activity.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It is used in the preparation of octahedral Werner-type cobalt (II) complexes and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- involves its interaction with molecular targets through its ketone and trifluoromethyl groups. These interactions can lead to the formation of complexes with metal ions, which exhibit unique properties such as slow relaxation of magnetization under a zero direct-current field . The pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Comparison with Similar Compounds
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
These compounds share similar structural features but differ in their specific chemical properties and applications
Properties
CAS No. |
143238-28-2 |
|---|---|
Molecular Formula |
C9H12F6 |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C9H12F6/c1-7(2,3)5-4-6(8(10,11)12)9(13,14)15/h4H,5H2,1-3H3 |
InChI Key |
XQDPSAPHGPNRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


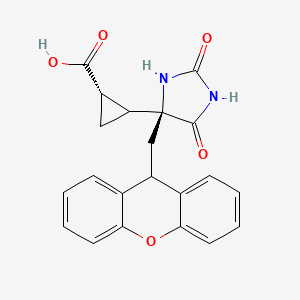
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
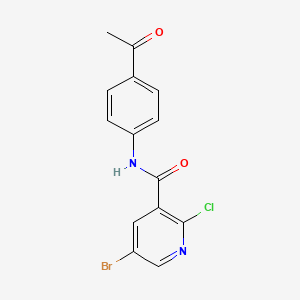
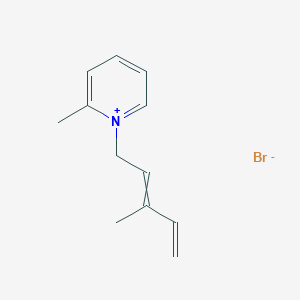
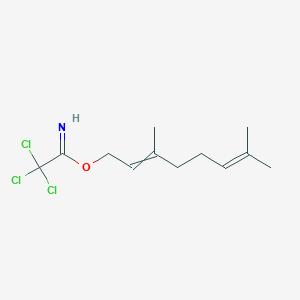
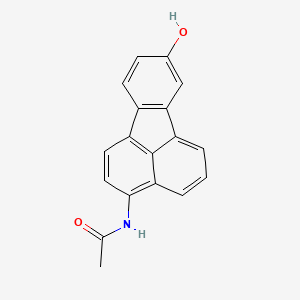
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
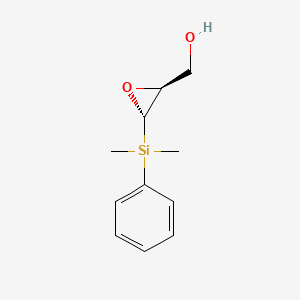
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
